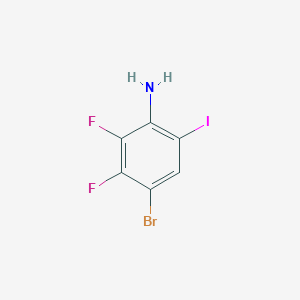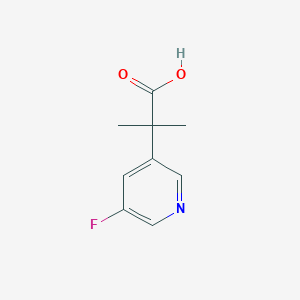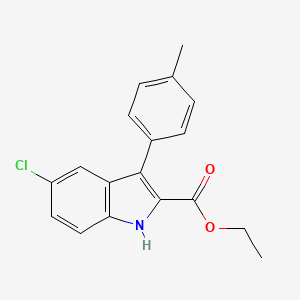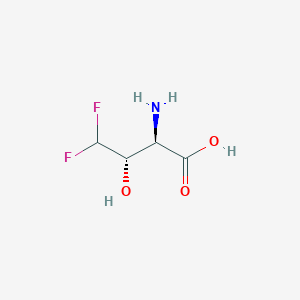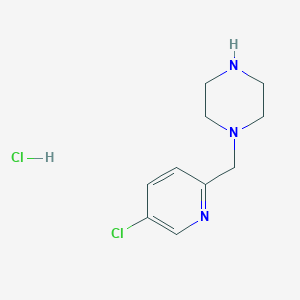
1-((5-Chloropyridin-2-yl)methyl)piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((5-Chloropyridin-2-yl)methyl)piperazine hydrochloride is a chemical compound with the molecular formula C10H15Cl2N3. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The compound is often used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-((5-Chloropyridin-2-yl)methyl)piperazine hydrochloride typically involves the reaction of 5-chloropyridine-2-carbaldehyde with piperazine in the presence of a suitable solvent and catalyst. The reaction conditions may vary, but common solvents include ethanol or methanol, and catalysts such as acetic acid or hydrochloric acid are often used. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product. After the reaction is complete, the product is isolated by filtration, washed with a suitable solvent, and dried under reduced pressure .
Chemical Reactions Analysis
1-((5-Chloropyridin-2-yl)methyl)piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-((5-Chloropyridin-2-yl)methyl)piperazine hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological processes and as a tool for investigating the function of various biological targets.
Medicine: The compound has potential therapeutic applications and is used in the development of new drugs for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-((5-Chloropyridin-2-yl)methyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound can bind to and modulate the activity of various receptors, enzymes, and ion channels, leading to changes in cellular signaling and function. For example, piperazine derivatives are known to act as GABA receptor agonists, which can result in the hyperpolarization of nerve endings and subsequent inhibition of neurotransmitter release .
Comparison with Similar Compounds
1-((5-Chloropyridin-2-yl)methyl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-((5-Chloropyridin-2-yl)methyl)piperazine dihydrochloride: This compound has a similar structure but differs in its salt form, which can affect its solubility and stability.
1-((5-Chloropyridin-2-yl)methyl)piperazine: This compound lacks the hydrochloride salt, which can influence its reactivity and biological activity.
Other piperazine derivatives: Compounds such as 1-(2-pyridyl)piperazine and 1-(4-chlorophenyl)piperazine have similar structures but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C10H15Cl2N3 |
|---|---|
Molecular Weight |
248.15 g/mol |
IUPAC Name |
1-[(5-chloropyridin-2-yl)methyl]piperazine;hydrochloride |
InChI |
InChI=1S/C10H14ClN3.ClH/c11-9-1-2-10(13-7-9)8-14-5-3-12-4-6-14;/h1-2,7,12H,3-6,8H2;1H |
InChI Key |
OZTCWRBMSXZUAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=NC=C(C=C2)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(2-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13091189.png)
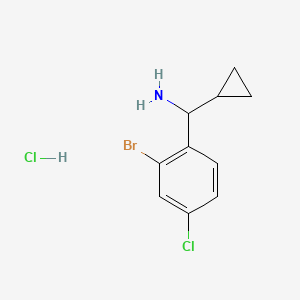
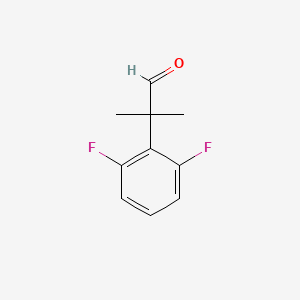
![3-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)propanoic acid](/img/structure/B13091196.png)
![Methyl 5-bromo-3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate hydrochloride](/img/structure/B13091201.png)
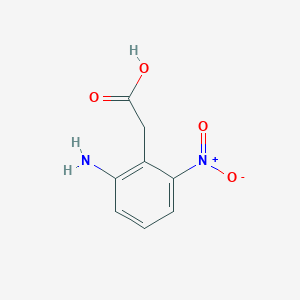
![4-Chloro-2-(3-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B13091216.png)
